molecular formula C20H16N2OS B6173177 N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide CAS No. 880321-65-3

N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B6173177
CAS No.: 880321-65-3
M. Wt: 332.4
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Description

N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide is an organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they serve as the backbone for various antipsychotic and antihistamine drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Substitution with 2-Methylphenyl Group: The final step involves the substitution of the phenothiazine core with a 2-methylphenyl group, which can be achieved through a Friedel-Crafts alkylation reaction using 2-methylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Phenothiazine Core: Utilizing large reactors for the cyclization of diphenylamine with sulfur.

    Efficient Introduction of Functional Groups:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the carboxamide group to an amine.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the phenothiazine core, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex phenothiazine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new antipsychotic and antihistamine drugs.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: It can interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders.

    Pathways Involved: The compound may modulate neurotransmitter pathways, leading to its potential antipsychotic effects. It can also inhibit microbial growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine derivative with antihistamine properties.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness: N-(2-methylphenyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives

Properties

CAS No.

880321-65-3

Molecular Formula

C20H16N2OS

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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